molecular formula C7H14N2O7S2 B11928040 5-Hydroxytoluene-2,4-disulphonic acid diammonium

5-Hydroxytoluene-2,4-disulphonic acid diammonium

Cat. No.: B11928040
M. Wt: 302.3 g/mol
InChI Key: VZYSXQPGUOWJGF-UHFFFAOYSA-N
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Preparation Methods

The preparation of 5-Hydroxytoluene-2,4-disulphonic acid diammonium involves the sulfonation of 5-hydroxytoluene. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions. The resulting disulfonic acid is then neutralized with ammonium hydroxide to form the diammonium salt . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Hydroxytoluene-2,4-disulphonic acid diammonium undergoes various chemical reactions, including:

Scientific Research Applications

5-Hydroxytoluene-2,4-disulphonic acid diammonium has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxytoluene-2,4-disulphonic acid diammonium involves its role as an impurity in Policresulen. Policresulen acts as a competitive inhibitor of the NS2B/NS3 protease, which is essential for the replication of the dengue virus. By inhibiting this protease, the compound effectively reduces viral replication . The molecular targets include the active site of the NS2B/NS3 protease, and the pathways involved are related to viral replication and protein processing.

Comparison with Similar Compounds

5-Hydroxytoluene-2,4-disulphonic acid diammonium can be compared with other similar compounds, such as:

Biological Activity

5-Hydroxytoluene-2,4-disulphonic acid diammonium (HTDSA) is primarily recognized as an impurity of Policresulen, a compound noted for its antiviral and antibacterial properties. This article delves into the biological activity of HTDSA, focusing on its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C₇H₁₄N₂O₇S₂
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 84954

HTDSA exhibits biological activity primarily through its role as an impurity in Policresulen. Policresulen functions as a potent NS2B/NS3 protease inhibitor with an IC50 value of 0.48 μg/mL against the dengue virus (DENV2) in BHK-21 cells, indicating its effectiveness in inhibiting viral replication . The mechanism can be summarized as follows:

  • Protease Inhibition : HTDSA inhibits the NS2B/NS3 protease, crucial for viral replication.
  • Antimicrobial Activity : Exhibits broad-spectrum antibacterial effects against both gram-positive and gram-negative bacteria, as well as certain fungi and protozoa .
  • Selective Tissue Action : It selectively acts on necrotic tissues while sparing normal epithelial cells, promoting tissue regeneration and hemostasis through plasma protein coagulation .

Biological Activity Overview

The biological activity of HTDSA is closely linked to its parent compound, Policresulen. Below is a summary table highlighting key findings related to the biological activity of Policresulen and its impurities like HTDSA.

Activity Description IC50 Values
Dengue Virus Inhibition Effective against DENV2 replication in BHK-21 cells4.99 μg/mL
Antibacterial Effects Active against common pathogens including Gardnerella vaginalis and TrichomonasNot specified
Tissue Regeneration Promotes healing in necrotic tissues without affecting normal squamous epitheliumNot specified
Hemostatic Action Induces vasoconstriction and coagulation of plasma proteinsNot specified

Case Studies and Research Findings

  • Policresulen's Efficacy Against DENV2 :
    A study conducted by Wu et al. (2015) demonstrated that Policresulen effectively inhibited DENV2 replication, showcasing the potential antiviral properties of HTDSA as a component of this compound .
  • Antimicrobial Properties :
    Research indicates that Policresulen has a selective antibacterial effect on various pathogens while maintaining the integrity of beneficial vaginal flora . This selective action is crucial for applications in gynecological treatments.
  • Safety and Toxicology Assessments :
    Policresulen has been evaluated for safety in various applications, particularly in gynecological treatments. However, concerns have been raised regarding its potential to disrupt mucosal barriers, which could increase susceptibility to infections such as HIV when used improperly .

Properties

Molecular Formula

C7H14N2O7S2

Molecular Weight

302.3 g/mol

IUPAC Name

azane;4-hydroxy-6-methylbenzene-1,3-disulfonic acid

InChI

InChI=1S/C7H8O7S2.2H3N/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11;;/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14);2*1H3

InChI Key

VZYSXQPGUOWJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O.N.N

Origin of Product

United States

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